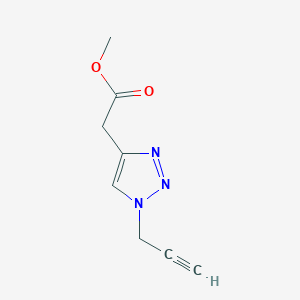

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate

描述

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to engage in various chemical interactions, making them valuable in medicinal chemistry and other scientific fields .

属性

分子式 |

C8H9N3O2 |

|---|---|

分子量 |

179.18 g/mol |

IUPAC 名称 |

methyl 2-(1-prop-2-ynyltriazol-4-yl)acetate |

InChI |

InChI=1S/C8H9N3O2/c1-3-4-11-6-7(9-10-11)5-8(12)13-2/h1,6H,4-5H2,2H3 |

InChI 键 |

XECXURVHMNIPRB-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1=CN(N=N1)CC#C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of solvents like toluene and bases such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase-transfer catalysis can also enhance the efficiency of the reaction .

化学反应分析

Types of Reactions

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazoles.

科学研究应用

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly as an antimicrobial and anticancer agent.

Industry: Used in the development of new materials with specific properties.

作用机制

The mechanism of action of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This is particularly relevant in its antimicrobial and anticancer activities .

相似化合物的比较

Similar Compounds

- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Uniqueness

What sets Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate apart is its unique ester functionality, which allows for a broader range of chemical modifications and applications. Its stability and ability to engage in hydrogen bonding and π-stacking interactions also enhance its versatility in various scientific fields .

生物活性

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate (CAS Number: 1707375-48-1) is a compound featuring a 1,2,3-triazole ring known for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a triazole ring that contributes to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

- Mechanism : The presence of nitrogen atoms in the triazole ring enhances interactions with biomolecules, potentially leading to apoptosis in cancer cells. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that derivatives of triazoles showed IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Mechanism : The triazole ring acts as a bioisostere for amides and can interfere with microbial cell wall synthesis or function.

- Research Findings : Compounds similar to this triazole derivative have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the propynyl group enhances lipophilicity, aiding in membrane penetration .

Anti-inflammatory Activity

Triazole derivatives are recognized for their anti-inflammatory properties:

- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Evidence : In vitro studies indicated that certain triazole compounds reduced nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-(1-(prop-2-yn-1-ylo)-1H-1,2,3-triazol-4-yl)acetate:

| Substituent | Effect on Activity |

|---|---|

| Propynyl group | Enhances membrane permeability |

| Methyl ester | Modulates solubility and stability |

| Triazole nitrogen | Increases interaction with targets |

Synthesis Methods

The synthesis of methyl 2-(1-(prop-2-yn-1-ylo)-1H-1,2,3-triazol-4-yl)acetate typically involves:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl derivatives (e.g., propargyl bromide) are reacted with azidoacetate precursors under mild conditions (e.g., aqueous/organic biphasic systems). Catalytic systems often combine CuSO₄·5H₂O with sodium ascorbate, as described in triazole syntheses yielding analogous structures . Yield optimization involves adjusting stoichiometry (1:1.2 azide:alkyne ratio), temperature (25–50°C), and solvent polarity (e.g., DMF:H₂O mixtures). Purity is confirmed via TLC and column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns triazole proton (δ ~7.5–8.5 ppm) and methyl ester (δ ~3.7–3.9 ppm) signals. Aromatic protons in quinoxaline derivatives (if present) appear at δ ~8.0–9.0 ppm .

- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and triazole C-N absorption (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., exact mass ~220–250 g/mol) and fragmentation patterns .

Q. How is crystallographic data obtained and refined for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction is performed using synchrotron or in-house sources (Mo/Kα radiation). Data reduction and refinement use SHELX programs (SHELXD for structure solution, SHELXL for refinement). Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models. WinGX or OLEX2 interfaces assist in visualization and validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., alkyne homocoupling)?

- Methodological Answer :

- Ligand Screening : Polytriazole ligands (e.g., BTTAA) stabilize Cu(I), suppressing oxidative homocoupling. Comparative studies show BTTAA improves regioselectivity vs. TBTA .

- Oxygen-Free Environments : Degassing solvents (N₂/Ar purging) minimizes Cu(II) formation.

- Kinetic Monitoring : Real-time HPLC or in-situ IR tracks intermediate formation. Contradictory yield data under varying conditions (e.g., solvent polarity) are resolved via Design of Experiments (DoE) to identify dominant variables .

Q. What computational strategies predict the compound’s bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tyrosinase). Active site coordinates (PDB: 2Y9X) guide ligand placement. Docking scores correlate with experimental IC₅₀ values .

- MD Simulations : GROMACS assesses binding stability (20–100 ns trajectories). Free energy calculations (MM-PBSA) validate competitive inhibition mechanisms observed in kinetic assays .

Q. How are crystallographic disorder and twinning resolved in structural studies?

- Methodological Answer :

- Twin Refinement : SHELXL’s TWIN/BASF commands model twinned datasets. For disorder, split-atom models refine occupancies iteratively.

- Validation Tools : R1/wR2 residuals (<5% difference) and CheckCIF/PLATON flagging ensure reliability. Case studies show propargyl groups may exhibit rotational disorder, requiring constrained refinement .

Q. What kinetic methods elucidate the compound’s role in click chemistry mechanisms?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Measures Cu(I)-alkyne complexation rates (λ = 300–400 nm).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) between Cu(I) and triazole products. Contradictions in rate data (e.g., solvent effects) are analyzed via Eyring plots to differentiate enthalpic/entropic contributions .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data (e.g., IC₅₀ variability) across studies?

- Methodological Answer :

- Assay Standardization : Use identical enzyme sources (e.g., mushroom vs. human tyrosinase) and substrate concentrations (L-DOPA at 0.5 mM).

- Control Experiments : Test copper chelation effects (EDTA controls) to isolate triazole-specific activity. For example, triazoles with electron-withdrawing groups show enhanced inhibition (IC₅₀ ~26 μM) vs. unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。